Dihydroergocristine

Dopamine receptor pharmacology Ergot alkaloid functional selectivity cAMP signaling

Select dihydroergocristine for unambiguous D1/D2 receptor antagonism without confounding agonist effects, unlike dihydroergocornine or dihydroergocryptine. Documented γ-secretase inhibitor with Kd=25.7 nM (γ-secretase) and 9.8 μM (Nicastrin). Exhibits α2-mediated vasoconstriction and competitive α1-antagonism in vascular studies. Ideal reference standard for LC/MS/MS ergot alkaloid quantification (LOQ 10 pg/mL). Choose DHEC for definitive receptor subtype attribution and Alzheimer's disease target engagement studies.

Molecular Formula C35H41N5O5
Molecular Weight 611.7 g/mol
CAS No. 17479-19-5
Cat. No. B093913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroergocristine
CAS17479-19-5
SynonymsDiertine
Dihydroergocristine
Dihydroergocristine Mesylate
Dihydroergocristine Monomesylate
Enirant
Ergodavur
Mesylate, Dihydroergocristine
Monomesylate, Dihydroergocristine
Molecular FormulaC35H41N5O5
Molecular Weight611.7 g/mol
Structural Identifiers
SMILESCC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C
InChIInChI=1S/C35H41N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41)/t23-,25-,27-,28+,29+,34-,35+/m1/s1
InChIKeyDEQITUUQPICUMR-HJPBWRTMSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 25 kg / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 mg/ml

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroergocristine (CAS 17479-19-5) Procurement Baseline: Pharmacological Profile and Regulatory Classification


Dihydroergocristine (DHEC; CAS 17479-19-5) is a semi-synthetic hydrogenated peptide ergot alkaloid that constitutes one of the three primary components of Ergoloid Mesylates (co-dergocrine, Hydergine®), maintained in an approximate 1:1:1 weight ratio with dihydroergocornine and dihydroergocryptine [1]. The compound exhibits a complex receptor interaction profile, functioning as a partial agonist/antagonist at dopaminergic and α-adrenergic receptors, and as a non-competitive antagonist at serotonin receptors [2]. DHEC demonstrates vasoregulating amphoteric activity whereby it exerts hypotensive effects in hypertensive/normotensive states yet hypertensive effects in hypotensive conditions—a baseline feature dependent upon initial vascular tonus [3].

Why Dihydroergocristine (17479-19-5) Cannot Be Functionally Substituted by In-Class Ergoloid Components


Although dihydroergocristine, dihydroergocornine, and dihydroergocryptine co-occur in Ergoloid Mesylates formulations at equal weight ratios [1], substitution of DHEC with its structural analogs is pharmacodynamically unsound. In dopamine receptor functional assays, dihydroergocornine and both dihydroergocryptine isomers stimulate D1-receptor-mediated cAMP formation (EC50 range 10-30 nM) and inhibit D2-mediated responses, whereas dihydroergocristine acts uniquely as an antagonist at both D1 and D2 receptor subtypes without intrinsic agonist efficacy [2]. Furthermore, at CNS α-adrenoceptors, dihydroergocornine and the dihydroergocryptine isomers exhibit equipotent antagonism, while dihydroergocristine demonstrates measurably lower potency across both α1- and α2-subtype functional tests [3]. These divergent efficacy and potency profiles preclude the assumption of interchangeable pharmacological outcomes.

Quantitative Differentiation Evidence for Dihydroergocristine (CAS 17479-19-5) Versus Closest Analogs


Dihydroergocristine Exhibits Functional D1/D2 Dopamine Receptor Antagonism Distinct from In-Class Agonist Activity

In rat striatal functional assays, dihydroergocristine uniquely antagonizes both D1- and D2-dopamine receptor subtypes, whereas its structural analogs dihydroergocornine, dihydro-α-ergokryptine, and dihydro-β-ergokryptine all demonstrate agonist activity at D1 receptors (stimulating cAMP formation) and inhibit D2-mediated [3H]choline overflow responses [1].

Dopamine receptor pharmacology Ergot alkaloid functional selectivity cAMP signaling

Dihydroergocristine Demonstrates Reduced Potency at CNS α-Adrenoceptors Relative to Equipotent Analogs

In functional tests using rat cerebral occipital cortex slices, dihydroergocornine, dihydro-α-ergokryptine, and dihydro-β-ergokryptine exhibited equipotent antagonism at both α1- and α2-adrenoceptor subtypes, whereas dihydroergocristine was consistently less potent across both receptor types [1].

α-Adrenoceptor pharmacology Radioligand binding CNS receptor occupancy

Dihydroergocristine Binds γ-Secretase and Nicastrin with Quantified Affinity Not Reported for Other Ergoloid Components

Dihydroergocristine mesylate inhibits γ-secretase (GSI) and reduces amyloid-β peptide production, binding directly to γ-secretase and Nicastrin with equilibrium dissociation constants (Kd) of 25.7 nM and 9.8 μM, respectively [1]. Comparable γ-secretase binding data for dihydroergocornine and dihydroergocryptine are absent from the peer-reviewed literature.

γ-Secretase inhibition Amyloid-β modulation Alzheimer's disease target engagement

Dihydroergocristine Exhibits Peripheral α2-Adrenoceptor Agonism and α1-Adrenoceptor Antagonism in Pithed Rat Model

In pithed rat preparations, dihydroergocristine-mediated vasoconstriction is competitively antagonized by yohimbine (α2-antagonist) but unaffected by prazosin (α1-antagonist), establishing α2-adrenoceptor mediation. Concurrently, DHEC competitively antagonizes phenylephrine-induced pressor responses, confirming peripheral α1-adrenoceptor antagonist activity [1][2].

Peripheral vascular pharmacology α-Adrenoceptor subtype selectivity Blood pressure regulation

Dihydroergocristine Human Pharmacokinetics Defined with Validated LC/MS/MS Methodology

Following single 18 mg oral administration of dihydroergocristine mesylate tablets (Iskevert®) in 12 healthy male volunteers, parent DHEC achieved Cmax = 0.28 ± 0.22 μg/L, tmax = 0.46 ± 0.26 h, AUC(last) = 0.39 ± 0.41 μg·h/L, and t1/2 = 3.50 ± 2.27 h. The major metabolite 8'-hydroxy-dihydroergocristine exhibited substantially higher systemic exposure: Cmax = 5.63 ± 3.34 μg/L, tmax = 1.04 ± 0.66 h, AUC(last) = 13.36 ± 5.82 μg·h/L, t1/2 = 3.90 ± 1.07 h [1].

Human pharmacokinetics Bioanalytical method validation Metabolite profiling

Dihydroergocristine Exhibits Non-Competitive 5-HT Receptor Antagonism Distinct from Ergoloid Mixture Profile

Pharmacological characterization establishes that dihydroergocristine exerts a non-competitive antagonistic effect at serotonin (5-HT) receptors, distinguishing it from the competitive or partial agonist actions observed with other ergot derivatives at aminergic receptors [1]. This non-competitive mechanism implies insurmountable antagonism at sufficiently high concentrations.

Serotonin receptor antagonism Non-competitive pharmacology Neurotransmitter modulation

Procurement-Driven Application Scenarios for Dihydroergocristine (CAS 17479-19-5) Based on Verified Evidence


Functional Dopamine Receptor Subtype Discrimination Studies Requiring Pure Antagonist Control

Investigators requiring a characterized ergot alkaloid with established D1/D2 antagonist activity—without confounding agonist effects—should select dihydroergocristine rather than dihydroergocornine or dihydroergocryptine isomers, which exhibit D1 agonist efficacy in cAMP accumulation assays and D2-mediated response inhibition [1]. This functional divergence is critical for studies where receptor subtype activation versus blockade must be unambiguously attributed.

γ-Secretase Complex Target Engagement and Amyloid-β Pathway Modulation Research

For research programs investigating γ-secretase inhibition or amyloid-β peptide production, dihydroergocristine provides a defined molecular probe with validated binding constants: Kd = 25.7 nM for γ-secretase and 9.8 μM for Nicastrin [2]. The absence of comparable binding data for other ergoloid components positions DHEC as the only component in the Hydergine mixture with quantified γ-secretase target engagement parameters.

Peripheral α2-Adrenoceptor Agonism and α1-Adrenoceptor Antagonism Mechanistic Studies in Vascular Models

In pithed rat vascular pharmacology studies, dihydroergocristine demonstrates α2-adrenoceptor-mediated vasoconstriction (competitively antagonized by yohimbine, unaffected by prazosin) while simultaneously acting as a competitive α1-adrenoceptor antagonist against phenylephrine pressor responses [3][4]. This dual subtype-selective profile supports vascular function studies requiring distinct α1- and α2-modulation within a single compound.

Bioanalytical Method Development and Validation Requiring Authenticated DHEC Reference Standards

Laboratories developing or validating LC/MS/MS methods for ergot alkaloid quantification in biological matrices require authenticated dihydroergocristine reference material. Validated parameters using DHEC mesylate include LOQ values of 10 pg/mL (parent) and 20 pg/mL (metabolite 8'-OH-DHEC), with established human PK parameters (Cmax 0.28 μg/L parent; 5.63 μg/L metabolite) providing benchmark values for method performance assessment [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroergocristine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.